Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Description
Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4) is a brominated pyrazole derivative with a methyl ester group at position 4 and a methyl substituent on the pyrazole nitrogen (position 1). Its molecular formula is C₆H₇BrN₂O₂, and its molecular weight is 219.04 g/mol. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. Its bromine atom at position 5 makes it a versatile substrate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the introduction of diverse substituents .
Properties
IUPAC Name |
methyl 5-bromo-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORCWVNFVLHITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of 1-methyl-1H-pyrazole-4-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products:
- Substitution reactions yield various substituted pyrazole derivatives.
- Oxidation reactions produce pyrazole N-oxides .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The bromine atom at the 5-position makes it an excellent candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Reactivity and Transformations
The compound undergoes several key reactions:
- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines and thiols.
- Oxidation : It can be oxidized to form carboxylic acids or other derivatives.
- Reduction : The ester group can be reduced to alcohols or aldehydes.
These reactions expand its utility in synthesizing diverse chemical entities.
Medicinal Chemistry
Drug Development
this compound is investigated for its potential in drug development. Its structural characteristics suggest it could target specific enzymes or receptors, making it valuable in creating new therapeutic agents. For example, modifications of pyrazole derivatives have shown promise against various pathogens, including Mycobacterium tuberculosis.
Case Study: Antimicrobial Activity
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. Preliminary studies have suggested that this compound may inhibit bacterial strains, although specific efficacy data against particular pathogens remains limited.
Material Science
Synthesis of Novel Materials
In material science, this compound can be used to synthesize novel materials with unique properties. For instance, it may serve as an intermediate in the production of conductive polymers or advanced coatings, leveraging its chemical reactivity to enhance material performance.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylate ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate with structurally related pyrazole derivatives, focusing on substitution patterns, molecular properties, and applications:
Key Findings :
Substitution Position :
- The position of bromine (4 vs. 5) significantly impacts reactivity. For example, bromine at position 5 (as in the target compound) facilitates coupling reactions at that site, whereas position 4 bromine (e.g., Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) may alter reaction pathways due to electronic effects .
Ester Group Variations :
- Ethyl esters (e.g., Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate) exhibit higher lipophilicity than methyl esters, influencing solubility in organic solvents .
Steric and Electronic Effects :
- Additional substituents, such as the phenyl group in Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate, enhance steric bulk and electronic delocalization, which can affect binding affinity in drug candidates .
Synthetic Utility :
- The target compound’s methyl ester group allows efficient hydrolysis to carboxylic acids (e.g., 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid), a precursor for amide or heterocycle synthesis .
Research Insights :
- Synthesis: this compound is synthesized via diazotization and bromination of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate using tert-butyl nitrite and CuBr₂ in acetonitrile .
- Functionalization : Its bromine atom is amenable to palladium-catalyzed cross-coupling, enabling the synthesis of biaryl or heteroaryl derivatives .
Biological Activity
Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylate group at the 4-position of the pyrazole ring. The presence of the bromine atom enhances its reactivity and binding properties compared to similar compounds with other halogens.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses, such as cyclooxygenases (COX-1 and COX-2), which are critical in pain and inflammation pathways.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, one study reported that derivatives similar to this compound showed high selectivity for COX-2 with minimal gastrointestinal side effects .
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.01 | 344.56 |
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, indicating that this compound may possess broad-spectrum antibacterial activity .
Case Studies
-
Synthesis and Evaluation of Pyrazole Derivatives :
A series of substituted pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that certain derivatives exhibited superior efficacy compared to standard anti-inflammatory drugs like indomethacin . -
Pharmacokinetic Studies :
Another study focused on the pharmacokinetics of pyrazole compounds, highlighting their bioavailability and metabolic stability. Compounds showed favorable profiles for further development as therapeutic agents .
Q & A
Basic: What synthetic methodologies are most effective for preparing Methyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate?
Answer:
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by bromination. A validated approach involves using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole core, as demonstrated in the synthesis of structurally similar pyrazole-4-carboxylates . Subsequent bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in chloroform at 0–5°C). Key steps include:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
- Characterization : , , and IR spectroscopy to confirm regioselectivity and ester functionality .
Advanced: How can crystallographic tools like SHELX and Mercury CSD resolve ambiguities in hydrogen-bonding networks for this compound?
Answer:
SHELXL (for refinement) and Mercury CSD (for visualization) are critical for analyzing intermolecular interactions:
- Hydrogen bonding : Use SHELXL to refine H-atom positions and generate hydrogen-bond geometry (distance/angle tables). Mercury CSD’s Materials Module identifies packing motifs (e.g., R_2$$^2(8) rings) via graph-set analysis .
- Void analysis : Mercury’s Void Visualization quantifies solvent-accessible volumes, aiding in understanding crystal stability .
- Example workflow: After X-ray data collection, refine using SHELXL with TWIN/BASF commands for twinned crystals, then export to Mercury for comparative packing analysis .
Advanced: What computational strategies address discrepancies in regioselectivity during bromination of pyrazole intermediates?
Answer:
Regioselective bromination at the 5-position (vs. 3- or 4-) is influenced by electronic effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying the 5-position as most reactive due to resonance stabilization of the bromide leaving group . Experimental validation includes:
- Competitive bromination : Reacting methyl 1-methyl-1H-pyrazole-4-carboxylate with 1.0 eq. NBS to avoid over-bromination.
- LC-MS monitoring : Track reaction progress to optimize time/temperature (e.g., 24 hr at 25°C) .
Basic: How is the ester group in this compound hydrolyzed to its carboxylic acid derivative for biological testing?
Answer:
Controlled hydrolysis under basic conditions:
- Reagents : 2M NaOH in methanol/water (4:1 v/v) at 60°C for 6 hr.
- Workup : Neutralize with 1M HCl, extract with ethyl acetate, and dry over MgSO.
- Yield optimization : Monitor pH to prevent decarboxylation. Confirm conversion via (disappearance of ester CH at δ 3.8–4.0 ppm) .
Advanced: How do structural modifications of this compound impact its activity in agrochemical applications?
Answer:
The bromine atom and ester group are critical for bioactivity. Structure-Activity Relationship (SAR) studies show:
- Bromine : Enhances lipophilicity and binding to fungal cytochrome P450 enzymes (e.g., in fluazolate, a herbicide derived from similar bromopyrazoles) .
- Ester vs. carboxylic acid : The ester improves cell permeability, while the acid enhances solubility for foliar applications.
- Validation : In vitro enzyme inhibition assays (e.g., CYP51) and field trials comparing EC values of analogs .
Advanced: What safety protocols mitigate risks when handling brominated pyrazole intermediates?
Answer:
Brominated intermediates are toxic and irritants. Key precautions:
- Containment : Use fume hoods and closed systems for reactions involving Br or NBS.
- PPE : Nitrile gloves, goggles, and lab coats.
- Waste disposal : Quench excess bromine with NaSO before aqueous disposal .
Basic: How are spectral techniques (NMR, IR) employed to confirm the structure of this compound?
Answer:
- : Peaks at δ 3.9 ppm (ester OCH), δ 7.2–7.4 ppm (pyrazole C-H), and δ 4.0 ppm (N-CH).
- IR : Strong C=O stretch at 1720 cm (ester), C-Br at 560 cm.
- Mass spectrometry : Molecular ion [M+H] at m/z 235 (calculated for CHBrNO) .
Advanced: How can structural analogs (e.g., 4-bromo-1H-pyrazole-5-carboxylic acid) guide drug discovery?
Answer:
Analogs with modified substituents (e.g., trifluoromethyl, cyano) are screened for:
- Kinase inhibition : Pyrazole carboxylates target ATP-binding pockets (e.g., JAK2 inhibitors).
- Antimicrobial activity : Carboxylic acid derivatives disrupt bacterial membrane synthesis.
- Methods : High-throughput screening (HTS) with IC determination and molecular docking (e.g., AutoDock Vina) .
Advanced: What strategies resolve low yields in multi-step syntheses involving this compound?
Answer:
- Intermediate stabilization : Protect the ester group with tert-butyl dimethylsilyl (TBS) during bromination.
- Catalytic optimization : Use Pd(OAc)/Xantphos for Suzuki couplings to aryl boronic acids.
- Yield tracking : Employ LC-MS or integration at each step to identify bottlenecks .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
